Ethyl 2-(4-amino-1h-indol-1-yl)acetate

Description

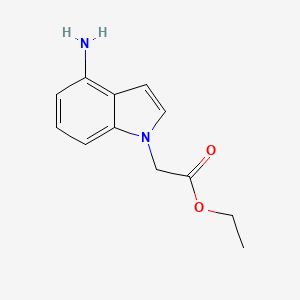

Ethyl 2-(4-amino-1H-indol-1-yl)acetate is an indole-derived compound featuring an amino group at the 4-position of the indole ring and an ethyl ester moiety attached via an acetoxy linker. Indole derivatives are pharmacologically significant due to their structural similarity to endogenous biomolecules like tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

ethyl 2-(4-aminoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREPGVSNWVLZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-1h-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1h-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Indole-2-carboxylic acids.

Reduction: Indole-2-ethanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-1h-indol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-1h-indol-1-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The indole moiety is known to interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 1-yl substitution in this compound distinguishes it from 3-yl derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate), which are more common in drug discovery .

- Functional Groups: The amino group at the 4-position improves hydrogen-bonding capacity compared to nitro or methyl groups in other analogs .

- Ester vs.

Reactivity Trends :

- Amino-substituted indoles (e.g., this compound) are prone to electrophilic substitution at the 3-position due to the electron-donating amino group.

- Nitro-substituted analogs (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) exhibit reduced nucleophilicity, favoring reactions at electron-rich sites .

Antiviral Activity

Antioxidant and Anti-inflammatory Properties

- 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives: Demonstrated radical scavenging activity in DPPH assays, attributed to the indole core and hydroxylimino group .

- Ethyl 2-(1H-indol-3-yl)acetate : Used as a precursor for anti-inflammatory agents targeting cyclooxygenase (COX) enzymes .

Biological Activity

Ethyl 2-(4-amino-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its role in various biological systems. The presence of the amino group enhances its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 218.25 g/mol.

Antimicrobial Activity

Recent studies have shown that indole derivatives like this compound exhibit significant antimicrobial properties. For example, compounds derived from indole structures have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Enterobacter aerogenes | Moderate |

| Bacillus cereus | Moderate |

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Study: Cytotoxicity in Cancer Cells

In a study involving human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Gene Expression Modulation : It has been shown to influence the expression of genes associated with cell proliferation and apoptosis, contributing to its anticancer effects .

- Cell Signaling Pathways : this compound modulates key signaling pathways that regulate cell survival and death, particularly in cancer cells .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.